Cyclopropanecarboxylic acid(3-fluoro-pyrazin-2-yl)-amide
CAS No.:
Cat. No.: VC15785957
Molecular Formula: C8H8FN3O
Molecular Weight: 181.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H8FN3O |
|---|---|
| Molecular Weight | 181.17 g/mol |
| IUPAC Name | N-(3-fluoropyrazin-2-yl)cyclopropanecarboxamide |
| Standard InChI | InChI=1S/C8H8FN3O/c9-6-7(11-4-3-10-6)12-8(13)5-1-2-5/h3-5H,1-2H2,(H,11,12,13) |
| Standard InChI Key | HBTXFYOXQXBZFL-UHFFFAOYSA-N |
| Canonical SMILES | C1CC1C(=O)NC2=NC=CN=C2F |
Introduction
Synthetic Routes and Methodologies
While no explicit synthesis of this compound is documented in the provided sources, analogous pathways from cyclopropanecarboxylic acid derivatives suggest viable routes:
Cyclopropanation of Precursors
The synthesis of cyclopropane rings often employs trimethylsulfoxonium iodide or diazomethane for cyclopropanation of α,β-unsaturated esters or aldehydes . For example, the synthesis of (1R,2R)-2-(3,4-difluorophenyl)cyclopropanecarboxylic acid involves cyclopropanation of 3,4-difluorostyrene using ethyl diazoacetate and a ruthenium catalyst . Adapting this method, a pyrazine-containing alkene precursor could undergo similar cyclopropanation.
Amide Bond Formation
The carboxylic acid intermediate is typically converted to an amide via:
-
Activation as an acyl chloride using thionyl chloride (SOCl₂) .
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Coupling with 3-fluoro-pyrazin-2-amine in the presence of a base (e.g., pyridine) to form the amide bond .
Example Reaction Pathway:
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Cyclopropanation of (E)-3-(3-fluoro-pyrazin-2-yl)acrylic acid → Cyclopropanecarboxylic acid ester.
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Hydrolysis of the ester → Cyclopropanecarboxylic acid.
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Activation with SOCl₂ → Cyclopropanecarboxylic acid chloride.
Pharmacological Characterization
Although direct data for this compound are unavailable, structurally related cyclopropane amides exhibit activity at G-protein-coupled receptors (GPCRs), such as GPR120 and GPR88 . Key inferences include:
Metabolic and Anti-diabetic Effects
Cyclopropane derivatives are investigated for their role in glucose homeostasis and lipid metabolism. For instance, GPR120 modulators improve insulin sensitivity in adipose tissue and macrophages . The 3-fluoro-pyrazine group may confer metabolic stability against cytochrome P450 enzymes.
Physicochemical and ADME Properties
| Property | Value/Characteristic | Rationale/Inference |
|---|---|---|
| LogP | ~1.5–2.5 (estimated) | Moderate lipophilicity due to fluorine and pyrazine. |
| Solubility | Low aqueous solubility | High aromaticity and rigid cyclopropane. |
| Metabolic Stability | High (fluorine reduces oxidation) | Fluorine impedes CYP-mediated metabolism. |
| Bioavailability | Moderate (amide bond enhances absorption) | Amide groups facilitate passive diffusion. |
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